kpsT protein - 133135-13-4

kpsT protein

Catalog Number: EVT-1518731
CAS Number: 133135-13-4
Molecular Formula: C4H9ClFN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

KpsT is encoded by the kpsT gene, which is part of a larger operon responsible for the synthesis and export of capsular polysaccharides. The operon includes several other genes that work in concert to facilitate the assembly and transport of these polysaccharides to the bacterial surface.

Classification

KpsT protein is classified as a membrane protein due to its location within the bacterial inner membrane. It functions as a transporter, specifically involved in the translocation of polysaccharide precursors across the membrane. This classification underscores its importance in cellular processes related to polysaccharide biosynthesis.

Synthesis Analysis

Methods

The synthesis of KpsT protein can be achieved through various methods, including:

  • Cell-Free Protein Synthesis (CFPS): This method allows for the production of KpsT without the constraints of living cells, making it easier to manipulate conditions for optimal folding and activity. CFPS can utilize eukaryotic or prokaryotic extracts to produce proteins efficiently .
  • In Vivo Expression: KpsT can also be synthesized within living bacterial cells by cloning the kpsT gene into a suitable plasmid vector, which is then transformed into E. coli. This method relies on the natural transcription and translation machinery of the host cells.

Technical Details

In CFPS systems, components such as ribosomes, amino acids, and energy sources are provided in vitro to drive protein synthesis. The choice of extract (e.g., wheat germ or reticulocyte lysate) influences yield and functionality. In vivo systems require careful selection of promoters and regulatory elements to ensure high levels of expression without toxicity .

Molecular Structure Analysis

Structure

The KpsT protein exhibits a characteristic membrane-spanning structure typical of transport proteins. Its hydrophobic regions facilitate integration into lipid bilayers, while hydrophilic regions are exposed to either the cytoplasm or extracellular environment.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into its conformation and interaction with polysaccharide substrates. These studies reveal key residues involved in substrate binding and translocation mechanisms.

Chemical Reactions Analysis

Reactions

KpsT catalyzes several biochemical reactions related to polysaccharide biosynthesis:

  • Substrate Binding: The initial step involves binding nucleotide sugars or other precursors necessary for capsular polysaccharide formation.
  • Translocation: Following binding, KpsT facilitates the movement of these substrates across the inner membrane, which is crucial for subsequent polymerization reactions that form colanic acid.

Technical Details

Understanding these reactions often involves kinetic studies and modeling approaches that analyze how changes in substrate concentration affect reaction rates. Techniques such as fluorescence resonance energy transfer (FRET) can also be employed to study conformational changes during substrate binding .

Mechanism of Action

Process

The mechanism by which KpsT operates involves several steps:

  1. Recognition: The protein recognizes specific nucleotide sugar substrates.
  2. Binding: These substrates bind to KpsT, inducing conformational changes.
  3. Translocation: The bound substrates are then translocated across the membrane.
  4. Release: Finally, substrates are released into the periplasmic space where they can be polymerized into capsular structures.

Data

Kinetic parameters such as binding affinities and turnover rates have been determined through various assays, providing insight into the efficiency and regulation of KpsT activity during polysaccharide biosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

KpsT is characterized by its hydrophobicity due to its membrane-spanning domains, which are essential for its function as a transporter. Its stability can be influenced by factors such as pH and ionic strength.

Chemical Properties

Chemically, KpsT interacts with nucleotide sugars through hydrogen bonding and hydrophobic interactions. Its activity can be affected by inhibitors that disrupt membrane integrity or substrate availability.

Relevant data on solubility, stability under different conditions, and interaction with other cellular components are critical for understanding its functionality .

Applications

KpsT protein has several scientific applications:

  • Vaccine Development: Understanding KpsT's role in virulence can aid in designing vaccines targeting capsular polysaccharides.
  • Biotechnological Uses: KpsT may be utilized in synthetic biology for producing polysaccharides with specific properties for industrial applications.
  • Research Tool: As a model system for studying membrane proteins, KpsT provides insights into transport mechanisms that are applicable across various biological systems.
Introduction to the kpsT Protein in Bacterial Capsular Polysaccharide Export

Role of kpsT in the ABC Transporter System of Escherichia coli K1

The kpsT protein serves as the essential ATP-binding component of the ATP-Binding Cassette (ABC) transporter responsible for capsular polysaccharide (CPS) export in Escherichia coli K1. This transporter, a heterodimeric complex comprising KpsM (transmembrane permease) and KpsT (nucleotide-binding domain, NBD), energizes the translocation of polysialic acid (polySia) across the cytoplasmic membrane. KpsT hydrolyzes ATP to provide the thermodynamic driving force for polysaccharide transport, coupling nucleotide hydrolysis with conformational changes that facilitate polymer movement through the KpsM pore [1] [2] [3].

Key functional domains within KpsT include:

  • Walker A motif (GxxGxGKS/T): Binds ATP phosphate groups.
  • Walker B motif (hhhhDE): Coordinates Mg²⁺ and catalyzes ATP hydrolysis.
  • ABC signature motif (LSGGQ): Mediates interdomain communication with KpsM [1] [3].

Dominant-negative mutations in KpsT (e.g., E150G, adjacent to Walker B) abolish polymer translocation without disrupting ATP binding, as confirmed by 8-azidoATP photolabeling assays. Strains harboring E150G accumulate intracellular polySia, exhibit filamentous growth, and form small colonies due to failed export [1] [4]. Genetic suppression studies reveal that mutations disrupting ATP binding (e.g., K44E) or KpsM-T interactions (G84D, S126F) reverse the dominant-negative phenotype, confirming KpsT’s role in energy transduction and complex assembly [1].

  • Table 1: Functional Domains and Mutational Effects in KpsT
    Domain/MotifAmino Acid ResiduesFunctionMutation ExamplePhenotypic Consequence
    Walker A~35-42ATP bindingK44ELoss of ATP binding; suppresses E150G
    Walker B~148-154ATP hydrolysisE150GDominant-negative; blocks polymer translocation
    Signature motif~180-184KpsM interactionS126FDisrupts complex assembly
    C-terminal region163-181UnknownC163Y/H181YNo suppression of E150G

Biological Significance of Capsular Polysialic Acid in Bacterial Virulence

Capsular polysaccharides like polySia are critical virulence determinants in Gram-negative pathogens. In E. coli K1, the polySia capsule physically masks surface antigens (e.g., lipopolysaccharides), inhibiting complement-mediated lysis and phagocytosis by host immune cells. This molecular mimicry—where polySia resembles host neural cell adhesion molecule (NCAM) glycans—enables immune evasion and systemic infections such as meningitis and septicemia [4] [7].

The KpsMT transporter exhibits broad substrate specificity, enabling export of diverse CPSs (e.g., Pasteurella multocida hyaluronan) when expressed heterologously. This flexibility arises from recognition of conserved glycolipid anchors (e.g., phosphatidylglycerol-linked poly-3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)), rather than the variable CPS repeat units [5] [7]. Super-resolution microscopy reveals CPS secretion "hotspots" at bacterial poles, where KpsD (outer-membrane pore) co-localizes with exported polymers. These CPS projections extend 100–200 nm beyond the cell surface, forming a physical barrier against antibodies and antimicrobial peptides [5].

  • Table 2: Pathogenic Bacteria Utilizing KpsT-like ABC Transporters for CPS Export
    BacteriumCPS TypeDisease AssociationTransporter Homolog
    Escherichia coli K1Group 2 (polySia)Neonatal meningitisKpsMT
    Neisseria meningitidisGroup B (α2-8-linked polySia)Meningitis, septicemiaKpsMT
    Haemophilus influenzaeType b (polyribosylribitol)Pneumonia, meningitisBexAB
    Pasteurella multocidaHyaluronanZoonotic infectionsKpsMT

Properties

CAS Number

133135-13-4

Product Name

kpsT protein

Molecular Formula

C4H9ClFN

Synonyms

kpsT protein

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